molecular formula C10H7BrN2 B2768196 5-bromo-1-methyl-1H-indole-3-carbonitrile CAS No. 1219741-43-1

5-bromo-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B2768196
CAS No.: 1219741-43-1
M. Wt: 235.084
InChI Key: UWJBLNOJXLOBQD-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position, a methyl group at the 1-position, and a cyano group at the 3-position makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-3-carbonitrile typically involves the bromination of 1-methylindole followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 1-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindole. This intermediate is then subjected to a cyanation reaction using reagents such as copper(I) cyanide or sodium cyanide under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 5-amino-1-methyl-1H-indole-3-carbonitrile, 5-thio-1-methyl-1H-indole-3-carbonitrile, etc.

    Oxidation Reactions: Products include 5-bromo-1-methyl-1H-indole-3-carboxylic acid.

    Reduction Reactions: Products include 5-bromo-1-methylindoline-3-carbonitrile.

Scientific Research Applications

5-bromo-1-methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the bromine and cyano groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-indole-3-carboxylic acid
  • 5-bromo-1H-indole-3-carbaldehyde
  • 5-bromo-1H-indole-3-acetonitrile

Uniqueness

Compared to similar compounds, 5-bromo-1-methyl-1H-indole-3-carbonitrile is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-bromo-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBLNOJXLOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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